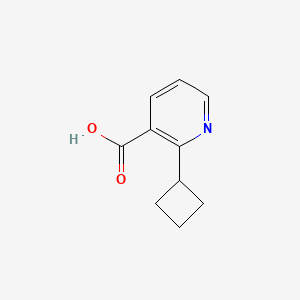

![molecular formula C18H17N3O2S B2519354 2,4-二甲基-N-[5-(2-甲硫基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 922836-87-1](/img/structure/B2519354.png)

2,4-二甲基-N-[5-(2-甲硫基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

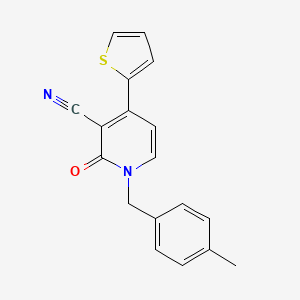

2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is known for its unique properties and its ability to interact with biological systems, making it a valuable tool for researchers.

科学研究应用

结构和生物学研究

- 晶体结构和生物活性:合成并表征了一种相关化合物,重点是 4,5-二氢-1,3,4-恶二唑-2-硫酮衍生物。这些化合物包括 2-苯基-1-(5-硫代亚甲基-4,5-二氢-1,3,4-恶二唑-2-基)乙烯基]苯甲酰胺等变体,使用 X 射线衍射研究了它们的晶体结构。此外,评估了它们的生物活性,显示对金黄色葡萄球菌具有良好的抗菌活性,对某些衍生物具有有效的抗氧化活性 (Karanth 等,2019)。

抗癌评估

- 恶二唑衍生物的抗癌活性:另一项研究涉及 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成,并评估了其对几种癌细胞系的抗癌活性。大多数化合物表现出中等到优异的抗癌活性,一些衍生物显示出比参考药物依托泊苷更高的活性 (Ravinaik 等,2021)。

聚合物应用

- 用于薄膜的芳香族聚酰胺:进行了含有 1,3,4-恶二唑或苯腈单元和侧链中 5-(4-乙酰氧基苯甲酰胺) 基团的芳香族聚酰胺的研究。这些聚合物由于其良好的热稳定性和在特定溶剂中的溶解性,可以浇铸成薄膜。其中一种聚合物表现出蓝色荧光,表明具有专门应用的潜力 (Sava 等,2003)。

缓蚀

- 缓蚀性能:一项研究探索了 1,3,4-恶二唑衍生物对硫酸中低碳钢的缓蚀能力,显示出显着的缓蚀性能。这表明它们在保护金属免受腐蚀方面的潜在应用 (Ammal 等,2018)。

去除重金属

- 用于去除金属离子的聚酰亚胺:合成了含有 1,3,4-恶二唑和吡啶部分的新型热稳定聚酰亚胺,用于从水溶液中去除 Co(II) 和 Ni(II) 离子,显示出高吸附能力。这项研究表明它们在环境清理工作中的效用 (Mansoori & Ghanbari,2015)。

作用机制

Target of Action

A similar compound, a pantothenate kinase inhibitor, has been found to target pantothenate kinase (pank), with ic50s = 70, 92, and 25 nm for pank1β, pank2, and pank3, respectively . Pantothenate kinase is a key enzyme in the Coenzyme A (CoA) biosynthetic pathway.

Mode of Action

The related pantothenate kinase inhibitor inhibits coa biosynthesis in c3a cells . This suggests that the compound could interact with its target enzyme to inhibit its activity, thereby affecting the biosynthesis of CoA.

Biochemical Pathways

The compound likely affects the CoA biosynthetic pathway due to its potential inhibition of pantothenate kinase . CoA is a vital cofactor in numerous biochemical reactions, including the citric acid cycle and fatty acid synthesis and oxidation. Therefore, inhibition of CoA biosynthesis could have significant downstream effects on these metabolic pathways.

Result of Action

Given its potential role as a pantothenate kinase inhibitor, it could lead to reduced levels of coa in the cell . This could affect numerous metabolic processes, potentially leading to altered cellular metabolism.

生化分析

Biochemical Properties

2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reversible inhibitor of pantothenate kinase, an enzyme involved in the biosynthesis of coenzyme A . The inhibition of pantothenate kinase by 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide affects the cellular levels of coenzyme A, thereby influencing various metabolic pathways.

Cellular Effects

The effects of 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide on cellular processes are profound. It has been shown to sensitize cells to ferroptosis inducers, a type of programmed cell death characterized by the accumulation of lipid peroxides . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of pantothenate kinase and subsequently altering coenzyme A levels.

Molecular Mechanism

At the molecular level, 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects through the inhibition of pantothenate kinase. This inhibition leads to a decrease in coenzyme A biosynthesis, which in turn affects various metabolic processes . The compound binds to the active site of pantothenate kinase, preventing the enzyme from catalyzing the phosphorylation of pantothenate, a key step in coenzyme A biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of pantothenate kinase, leading to prolonged effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits pantothenate kinase without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of pantothenate kinase.

Metabolic Pathways

2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is involved in metabolic pathways related to coenzyme A biosynthesis. By inhibiting pantothenate kinase, the compound affects the conversion of pantothenate to coenzyme A, a crucial cofactor in various metabolic reactions . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is known to accumulate in certain cellular compartments, where it exerts its inhibitory effects on pantothenate kinase . Its distribution within the cell can affect its overall activity and potency.

Subcellular Localization

The subcellular localization of 2,4-dimethyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with pantothenate kinase . This localization is essential for its inhibitory activity, as it allows the compound to effectively bind to the enzyme and prevent its catalytic function.

属性

IUPAC Name |

2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)16(22)19-18-21-20-17(23-18)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNSGYVDYSLJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

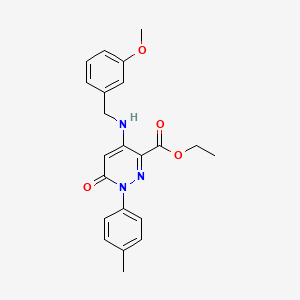

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)

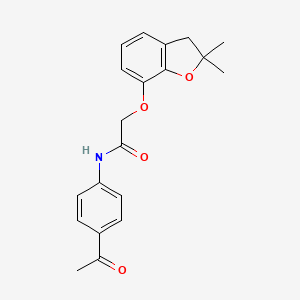

![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)

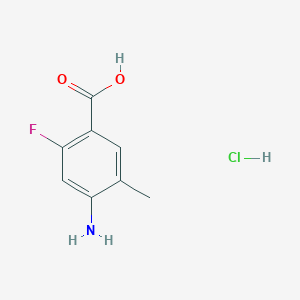

![N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2519280.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)

![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)

![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)